molecular formula C11H16N2 B094656 N,N-Dimethyl-N'-phenethylformamidine CAS No. 15795-36-5

N,N-Dimethyl-N'-phenethylformamidine

Cat. No.: B094656
CAS No.: 15795-36-5
M. Wt: 176.26 g/mol
InChI Key: KPDUVWBTRFPCGC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-phenethylformamidine (CAS: 1783-25-1), also known as N,N-dimethyl-N'-phenylmethanimidamide, is a formamidine derivative with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.2050 g/mol . Its IUPAC name reflects its structure: a formamidine backbone (H₂N–CH=N–R) substituted with dimethylamine (–N(CH₃)₂) and phenethyl (–C₆H₅) groups. Key properties include:

  • Boiling Point: 406–408 K (at 0.026 atm) .
  • Electronic Features: The polarized C=N bond facilitates reactivity in synthetic applications, such as nucleophilic additions or cyclizations .
  • Applications: Used as a building block in organophosphorus chemistry (e.g., dichlorophosphoranides) and studied for bioactivity based on ADMET properties .

Properties

CAS No.

15795-36-5

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N-dimethyl-N'-(2-phenylethyl)methanimidamide

InChI

InChI=1S/C11H16N2/c1-13(2)10-12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

KPDUVWBTRFPCGC-UHFFFAOYSA-N

SMILES

CN(C)C=NCCC1=CC=CC=C1

Canonical SMILES

CN(C)C=NCCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Formamidine, N,N-dimethyl-N’-phenethyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, ethyl orthoformate, and various acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formic acid can lead to the formation of N-formyl compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of formamidine, N,N-dimethyl-N’-phenethyl-, involves its interaction with specific molecular targets and pathways. For instance, formamidines can coordinate to metal centers to form chelating, bridging, and chelating/bridging bonding modes . This coordination chemistry is crucial for their biological and pharmacological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Reactivity

Formamidines exhibit diverse reactivity depending on substituents. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Key Reactivity/Applications References
N,N-Dimethyl-N'-phenethylformamidine C₉H₁₂N₂ –N(CH₃)₂, –C₆H₅ Multicomponent reactions (e.g., with PCl₃) ; corrosion inhibition potential inferred
(E)-N,N-Dimethyl-N'-(2-halophenyl)formamidines C₉H₁₁N₂X (X=Cl, Br) –N(CH₃)₂, –C₆H₄X (X=halide) Halide acts as a leaving group; used in push-pull systems for cyclizations
N'-Benzyl-N,N-dimethylformamidine C₁₀H₁₄N₂ –N(CH₃)₂, –CH₂C₆H₅ Higher molecular weight (162.23 g/mol); no reported boiling point; used in retention index studies
N,N'-Diphenylformamidine C₁₃H₁₂N₂ –C₆H₅ (both N-atoms) Symmetric structure; potential in coordination chemistry
N,N-Dimethyl-N'-(4-methoxyphenyl)-p-methylbenzamidine C₁₇H₂₁N₂O –N(CH₃)₂, –C₆H₄OCH₃, –C₆H₄CH₃ Electron-donating methoxy group enhances stability; studied via computational methods

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halide-substituted analogs (e.g., 2-chlorophenyl) exhibit enhanced leaving-group ability, enabling cyclizations .
  • Steric Effects : Bulkier substituents (e.g., benzyl) may reduce reactivity in sterically demanding reactions compared to phenyl .

Physical Properties

Comparative data on boiling points and molecular weights highlight trends:

Compound Name Molecular Weight (g/mol) Boiling Point (K) Pressure (atm) References
This compound 148.21 406–408 0.026
N'-Benzyl-N,N-dimethylformamidine 162.23 Not reported
N,N'-Diphenylformamidine 196.25 Not reported

Analysis : The target compound’s relatively low molecular weight and moderate boiling point suggest volatility under reduced pressure, making it suitable for gas-phase reactions . Lack of data for analogs underscores the need for further experimental studies.

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